molecular formula C7H8N2O3 B183313 2-Ethoxy-5-nitropyridine CAS No. 31594-45-3

2-Ethoxy-5-nitropyridine

Cat. No. B183313
CAS RN: 31594-45-3
M. Wt: 168.15 g/mol
InChI Key: LYDVDLYMQVSLQD-UHFFFAOYSA-N
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Patent
US06355636B1

Procedure details

To anhydrous ethanol (250 ml) were added sodium (2.25 g, 97.8 mmol) then 2-chloro-5-nitropyridine (15 g, 9.46 mmol) under argon. The resulting mixture was heated at reflux for 10 hrs. After cooling slightly, the mixture was filtered to remove undissolved particles. The filtrate was condensed by rotary evaporation. The residue was triturated with abs ethanol (50 ml). The solid was collected by filtration and dried giving 13.5 g of the product: mp 90-92° C. mass spectrum (electrospray, m/e): 169 (M+H); IR cm−1: 1600, 1508, 1378, 1290, 1118, 1027; H-NMR δ(CDCl3): 1.431 (3H, t, CH3), 4.512 (2H, q, CH2), 6.800 (1H, d, C3-H), 8.337 (1H, dd, C4-H), 9.068 (1H, d, C5-H). See: Friedman et. al., J. Amer. Che. Soc., 69, 1947, 1204.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][N:4]=1.[CH2:12]([OH:14])[CH3:13]>>[CH2:12]([O:14][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][N:4]=1)[CH3:13] |^1:0|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2.25 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hrs
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling slightly
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove undissolved particles
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was triturated with abs ethanol (50 ml)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.